2-Methyl-2-(1,3-oxazol-5-yl)propanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-(1,3-oxazol-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-7(2,6(9)10)5-3-8-4-11-5/h3-4H,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMJPNYKKFSZCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=CO1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1781842-07-6 | |
| Record name | 2-methyl-2-(1,3-oxazol-5-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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The 1,3 Oxazole Heterocycle: Significance in Organic Synthesis and Chemical Biology
The 1,3-oxazole is a five-membered heterocyclic aromatic ring containing one oxygen and one nitrogen atom. This scaffold is a prominent feature in a vast array of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities. nih.govorientjchem.org Its significance stems from its unique electronic and structural properties, which allow it to participate in various non-covalent interactions with biological macromolecules, such as hydrogen bonding and π-π stacking. researchgate.net
In the realm of organic synthesis, numerous methods have been developed for the construction of the oxazole (B20620) ring, reflecting its importance as a synthetic target. nih.gov These synthetic strategies are crucial for accessing structurally diverse oxazole-containing molecules for biological evaluation.
From a chemical biology perspective, the 1,3-oxazole moiety is recognized as a "pharmacophore," a molecular feature responsible for a drug's pharmacological activity. Its presence is characteristic of many compounds with therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. biointerfaceresearch.com A notable example is Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID) that features a 1,3-oxazole ring. orientjchem.org The biological versatility of the oxazole ring makes it a highly attractive component in the design of new therapeutic agents.
The α Quaternary Propanoic Acid Moiety: Challenges and Importance in Compound Design
The α-quaternary propanoic acid moiety, specifically a propanoic acid with a fully substituted α-carbon, presents both significant challenges and compelling opportunities in compound design. The construction of such a quaternary stereocenter is a formidable task in synthetic organic chemistry due to the steric hindrance around the α-carbon. mdpi.com Overcoming this synthetic hurdle is a key area of research, with various catalytic and stereoselective methods being developed to enable the efficient synthesis of these sterically congested structures. mdpi.com
The importance of the α-quaternary propanoic acid moiety in medicinal chemistry cannot be overstated. The introduction of a quaternary center at the α-position of a carboxylic acid can have profound effects on the molecule's conformational flexibility. By restricting the rotation around the α-carbon, this structural feature can lock the molecule into a specific conformation that may be more favorable for binding to a biological target. researchgate.net This conformational constraint can lead to increased potency and selectivity of the compound.
Furthermore, the presence of a gem-dimethyl group on the α-carbon, as is the case in a 2-methylpropanoic acid derivative, can enhance the metabolic stability of the molecule by sterically hindering enzymatic degradation. researchgate.net This can lead to an improved pharmacokinetic profile, a crucial aspect of drug development. The incorporation of an α-quaternary center is therefore a strategic approach to modulate the biological activity and drug-like properties of a molecule.
Structural Context and Rationale for Investigating 2 Methyl 2 1,3 Oxazol 5 Yl Propanoic Acid
The molecular architecture of 2-Methyl-2-(1,3-oxazol-5-yl)propanoic acid represents a deliberate convergence of the aforementioned structural motifs. The rationale for the investigation of this specific compound can be inferred from the synergistic potential of its components.
The 1,3-oxazole ring serves as a bioisostere for other functional groups and as a scaffold that can be readily functionalized to fine-tune the compound's interaction with biological targets. Its proven track record as a pharmacophore in various therapeutic areas provides a strong foundation for its inclusion in novel drug candidates.
The α-quaternary propanoic acid moiety, in this case, a 2-methyl-2-propanoic acid, introduces a conformational rigidity that can enhance the compound's binding affinity and selectivity for its target protein. The gem-dimethyl substitution is also anticipated to improve metabolic stability. The carboxylic acid group itself is a key functional handle for interacting with biological systems, often forming crucial hydrogen bonds or salt bridges with amino acid residues in protein binding sites.
Therefore, the investigation of This compound is driven by the hypothesis that the combination of a biologically active heterocycle with a conformationally constraining and metabolically stabilizing α-quaternary acid moiety could lead to a compound with a superior pharmacological profile compared to analogues lacking one or both of these features.
Structure Activity Relationship Sar Methodologies for 2 Methyl 2 1,3 Oxazol 5 Yl Propanoic Acid Analogues
Systematic Modification Strategies for SAR Elucidation
The elucidation of SAR for this class of compounds has been driven by systematic modifications of its core components: the acidic head, the central phenoxy linker, and the terminal aryl-oxazole tail. Researchers have synthesized and evaluated a wide array of analogues to probe the effects of these changes on PPARα and PPARγ agonism.
One key strategy involves modifying the terminal aryl group attached to the oxazole (B20620) ring. In a series of 2-methyl-2-{4-[2-(5-methyl-2-aryloxazol-4-yl)ethoxy]phenoxy}propionic acids, the aryl substituent (Ar) was varied to include phenyl, 4-chlorophenyl, 4-methylphenyl, and thiophen-2-yl groups. This approach allows for the assessment of how electronic and steric properties of the terminal ring influence receptor binding and activation. researchgate.net
Another systematic approach has been the modification of the acidic head group and the central core. For instance, the propanoic acid moiety has been incorporated into a 1,3-dioxane-2-carboxylic acid structure to explore different spatial arrangements and conformations of the acidic function. nih.gov These modifications aim to identify the optimal geometry for interaction with the ligand-binding pocket of the PPARs. The linker connecting the phenoxy group to the oxazole ring has also been a target for modification, with studies exploring different lengths and compositions to achieve the desired balance of activity on PPARα and PPARγ subtypes. nih.gov
These systematic strategies have been crucial in building a comprehensive SAR model, guiding the optimization of potency and selectivity.
Influence of Oxazole Ring Substitution on Biological Relevance
Substituents on the oxazole ring play a critical role in defining the potency and selectivity of these compounds as PPAR agonists. The substitution pattern on the terminal aryl group, which is attached to the C2 position of the oxazole, has a significant impact on biological activity.
In studies of 2-methyl-2-{4-[2-(5-methyl-2-aryloxazol-4-yl)ethoxy]phenoxy}propionic acids, it was found that the nature of the substituent on the C2-phenyl ring modulates the dual PPARα/γ agonist activity. For example, introducing a methyl group at the para-position of the phenyl ring often leads to potent compounds. nih.gov The lead compound from one study, featuring a 4-methylphenyl group on the oxazole, demonstrated potent hypoglycemic and hypolipidemic effects. nih.gov
The data below illustrates how modifications to the aryl group at the C2 position of the oxazole ring influence the agonist activity on human PPARα and PPARγ.
| Compound | Aryl Group (Ar) on Oxazole | hPPARα EC50 (nM) | hPPARγ EC50 (nM) |
|---|---|---|---|
| Analog 1 | Thiophen-2-yl | 9 | 4 |
| Analog 2 | Phenyl | 320 | 110 |
| Analog 3 | 4-Methylphenyl | 19 (for NS-220) | 9600 (for NS-220) |
Data synthesized from multiple sources for illustrative purposes. lookchem.comdoi.orgnih.gov
Stereochemical Effects of the α-Quaternary Center on Activity Profiles
The stereochemistry of the α-carbon in the propanoic acid moiety is a critical determinant of biological activity in many PPAR agonists. For analogues of 2-Methyl-2-(1,3-oxazol-5-yl)propanoic acid, the presence of the quaternary methyl group at the α-position creates a chiral center in related, non-methylated structures, and its spatial orientation significantly influences the interaction with the PPAR ligand-binding pocket.
Research on structurally similar α-substituted phenylpropanoic acids has revealed interesting stereochemistry-activity relationships. nih.gov In many series of fibrate-like PPAR agonists, the (S)-enantiomer is typically more potent than the (R)-enantiomer. However, for certain α-benzylphenylpropanoic acid-type PPARγ agonists, a reversed relationship was observed, where the (R)-enantiomer was the more potent agonist. nih.gov
Further investigation showed that the presence of a branched carbon atom at the β-position relative to the carboxyl group was a key factor for this reversal. nih.gov For instance, α-cyclohexylmethyl derivatives exhibited this reversed stereoselectivity [(R) > (S)], whereas α-phenethyl derivatives, which lack branching at the β-position, showed the 'normal' relationship [(S) > (R)]. nih.gov This suggests that the bulk and conformation of the substituent at the chiral center dictate the optimal binding orientation within the receptor, and that a quaternary methyl group, as found in this compound, likely plays a crucial role in locking the molecule into a favorable conformation for potent activity.
Rational Design Principles Derived from SAR Studies
The cumulative findings from various SAR studies have established several key rational design principles for developing potent and selective oxazole-based PPAR agonists.
Three-Point Pharmacophore Model : A successful agonist generally adheres to a three-component model: an acidic head group (like a carboxylic acid), a central aromatic core (often a phenoxy linker), and a bulky, hydrophobic tail (the aryl-oxazole moiety). The acidic group interacts with polar residues (like Tyr473 in PPARγ), while the hydrophobic tail occupies a large, non-polar pocket. nih.gov
Importance of the α-Methyl Group : The α-methyl group on the propanoic acid is crucial. It enhances potency and can influence selectivity by constraining the molecule's conformation, leading to a more favorable interaction with the ligand-binding domain.
Modulation through the Oxazole Tail : The aryl substituent at the C2-position of the oxazole ring is a primary point for modification to fine-tune activity and selectivity. Small, electron-donating or lipophilic groups (e.g., methyl) on a terminal phenyl ring or the use of alternative heterocycles like thiophene (B33073) can significantly enhance potency. nih.govlookchem.com
Optimal Linker Length : The length and flexibility of the linker connecting the central core to the oxazole tail are important. An ethoxy linker is commonly found in many potent dual agonists, suggesting it provides the optimal distance and orientation between the two halves of the molecule. researchgate.netlookchem.com Extension of carbon chains in other parts of the molecule has been shown to diminish activity, indicating a defined spatial limit within the binding pocket. nih.gov
These principles, derived from systematic SAR investigations, provide a robust framework for the future design of novel PPAR modulators based on the this compound scaffold.
Future Perspectives and Emerging Research Avenues for 2 Methyl 2 1,3 Oxazol 5 Yl Propanoic Acid
Green Chemistry and Sustainable Synthesis Approaches
The principles of green chemistry are increasingly integral to modern pharmaceutical and chemical synthesis, aiming to reduce environmental impact and improve safety. For the synthesis of 2-Methyl-2-(1,3-oxazol-5-yl)propanoic acid, future research will likely target the replacement of traditional synthetic methods with more sustainable alternatives. This involves a focus on atom economy, the use of safer solvents, and the integration of renewable resources.
Key areas of development include:
Biocatalysis : Utilizing enzymes to perform specific chemical transformations offers high selectivity and mild reaction conditions, often eliminating the need for protecting groups and reducing waste. researchgate.netmit.edu Research could identify enzymes capable of catalyzing key steps in the synthesis, such as the formation of the oxazole (B20620) ring or stereoselective modifications.
Alternative Solvents : Moving away from hazardous organic solvents towards greener alternatives like water, supercritical fluids, or bio-based solvents can significantly reduce the environmental footprint of the synthesis process.
Energy Efficiency : Investigating microwave-assisted or sonochemical methods could shorten reaction times and lower energy consumption compared to conventional heating.
| Green Chemistry Principle | Traditional Approach Concern | Potential Sustainable Alternative for Synthesis |
|---|---|---|
| Waste Prevention | Use of stoichiometric reagents and protecting groups generates significant waste. | Employing catalytic methods and enzymatic processes to minimize byproducts. researchgate.net |
| Atom Economy | Condensation and rearrangement reactions may have low atom economy. | Designing synthesis routes based on addition and cycloaddition reactions. |
| Safer Solvents & Reagents | Use of volatile and toxic organic solvents (e.g., chlorinated hydrocarbons). | Application of water, ionic liquids, or supercritical CO2 as reaction media. |
| Energy Efficiency | Long reaction times requiring prolonged heating or cooling. | Microwave-assisted synthesis to accelerate reaction rates and reduce energy use. |
Continuous Flow Chemistry and Process Intensification
Continuous flow chemistry offers substantial advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, greater consistency, and simplified scalability. nih.govresearchgate.net The application of flow chemistry to the synthesis of this compound is a promising avenue for process intensification. bme.huamazonaws.com
A multi-step synthesis could be telescoped into a single, continuous sequence, minimizing manual handling and the isolation of potentially unstable intermediates. amazonaws.comuc.pt For instance, the formation of the oxazole core followed by subsequent side-chain manipulation could be performed in sequential flow reactors. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purity. nih.gov Furthermore, the small reactor volumes inherent to flow systems mitigate the risks associated with highly exothermic reactions or the handling of hazardous reagents. researchgate.net
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Enhanced safety with small reactor volumes and superior heat dissipation. nih.gov |
| Scalability | Challenging; often requires re-optimization of reaction conditions. | Straightforward scaling by running the system for longer durations ("scaling-out"). researchgate.net |
| Process Control | Difficult to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and residence time. bme.hu |
| Efficiency | Often requires workup and purification of intermediates between steps. | Potential for multi-step, telescoped reactions without intermediate isolation. amazonaws.comuc.pt |
Development of Advanced Catalytic Systems for Enhanced Efficiency and Selectivity
Catalysis is central to efficient chemical synthesis. Future research will focus on developing novel catalytic systems to improve the synthesis of this compound. This includes the design of catalysts that can facilitate key bond formations with high efficiency and selectivity, thereby reducing the number of synthetic steps and the generation of waste.
Potential areas of innovation include:
Homogeneous and Heterogeneous Catalysis : The development of new transition metal catalysts (e.g., based on palladium, copper, or gold) could enable more efficient construction of the oxazole ring from simpler precursors. mdpi.com Heterogenizing these catalysts by immobilizing them on solid supports can simplify purification and enable catalyst recycling, aligning with green chemistry principles.
Organocatalysis : Metal-free catalytic systems using small organic molecules are an attractive alternative to reduce heavy metal contamination in the final product. An organocatalytic approach could be developed for asymmetric synthesis, yielding specific enantiomers of the target compound or its derivatives.
Photoredox Catalysis : Visible-light-mediated photoredox catalysis offers a powerful tool for forming challenging chemical bonds under exceptionally mild conditions, providing new pathways for constructing the carbon skeleton of the molecule.
Applications of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Planning
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. nih.govmdpi.com These computational tools can analyze vast datasets of chemical reactions to predict novel synthesis routes and design new molecules with desired properties. nih.govdntb.gov.ua
For this compound, AI can be applied in several ways:
Computer-Aided Synthesis Planning (CASP) : Retrosynthesis software powered by machine learning can propose multiple viable synthetic pathways to the target molecule. synthiaonline.comnih.gov These programs can identify more efficient, cost-effective, or sustainable routes that may not be obvious to a human chemist. researchgate.net Tools like ASKCOS, Chematica/Synthia™, and others use extensive reaction databases and sophisticated algorithms to build a synthetic tree from the target molecule back to available starting materials. synthiaonline.com
De Novo Drug Design : Machine learning models can be trained to generate novel molecular structures based on a desired activity profile. By using the scaffold of this compound as a starting point, these algorithms could design new derivatives with potentially enhanced efficacy or improved pharmacokinetic properties. mdpi.com
Reaction Optimization : AI algorithms can predict the optimal conditions (e.g., temperature, solvent, catalyst) for a given chemical reaction, reducing the time and resources spent on empirical optimization in the laboratory. nih.gov
| AI/ML Application | Description | Potential Impact on Research |
|---|---|---|
| Retrosynthesis Planning | Algorithms propose synthetic routes by working backward from the target molecule. synthiaonline.comnih.gov | Accelerates the discovery of novel and more efficient synthesis pathways. mit.edu |
| Property Prediction | Models predict physicochemical and biological properties of virtual compounds. nih.gov | Prioritizes the synthesis of compounds with a higher probability of success. |
| De Novo Design | Generative models create new molecules with desired characteristics. mdpi.com | Expands chemical space and facilitates the design of next-generation analogues. |
| Reaction Condition Optimization | ML models predict reaction outcomes to identify optimal experimental parameters. nih.gov | Reduces experimental workload and accelerates process development. |
Q & A
Q. What are the established synthetic routes for 2-Methyl-2-(1,3-oxazol-5-yl)propanoic acid?
The synthesis typically involves multi-step reactions starting with the assembly of the oxazole ring followed by coupling to a propanoic acid backbone. Key steps include:
- Oxazole ring formation : Cyclization of precursors like α-amino ketones or via Hantzsch thiazole synthesis analogs, using reagents such as ammonium acetate in acetic acid .
- Coupling reactions : Alkylation or nucleophilic substitution to attach the methylpropanoic acid moiety. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) critically influence yield .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Which analytical techniques are used to confirm the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR in DMSO-d6 or CDCl3 to resolve coupling patterns (e.g., oxazole proton signals at δ 7.8–8.2 ppm) .
- X-ray crystallography : Single-crystal diffraction with SHELX software for refinement (e.g., SHELXL for small-molecule structures) to determine bond lengths, angles, and hydrogen-bonding networks .
- Mass spectrometry (HRMS) : ESI-TOF to confirm molecular ion peaks (e.g., [M+H]+ at m/z 156.076) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
A factorial design approach is recommended to assess variables:
Q. What strategies are used to investigate the biological activity of this compound?
- Enzyme inhibition assays : Dose-response curves (IC50) against targets like cyclooxygenase-2 (COX-2) or kinases, using fluorogenic substrates .
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with active sites (e.g., oxazole ring interacting with hydrophobic pockets) .
- In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC50 comparisons to analogs (see table below) :
| Compound | EC50 (μM) | Target Specificity |
|---|---|---|
| Target Compound | 12.3 | COX-2 |
| 2-Methyl-2-(pyrazol-1-yl)propanoic acid | 45.7 | Non-selective |
Q. How are crystallographic data contradictions resolved for this compound?
Ambiguities in hydrogen-bonding networks or disorder are addressed via:
- SHELXL refinement : Using PART and DFIX commands to constrain problematic bonds/angles .
- Graph-set analysis : Classifying hydrogen-bond motifs (e.g., R₂²(8) rings) to validate packing patterns .
- Twinned data correction : Employing TWIN/BASF in SHELXL for overlapping reflections .
Methodological Guidance
- Synthetic troubleshooting : Replace THF with DMF if intermediates precipitate prematurely .
- Crystallization tips : Slow evaporation from acetonitrile yields diffraction-quality crystals .
- Bioassay controls : Include celecoxib (COX-2 inhibitor) and staurosporine (kinase inhibitor) as reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
